2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a complex organic compound that features an imidazole ring, a sulfonyl group, and a phenyl group
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. They are part of the core structure of many important biomolecules, such as the amino acid histidine and the nucleotide bases adenine and guanine . Sulfonamides, on the other hand, are often used as inhibitors of enzymes, particularly those involved in the biosynthesis of folic acid in bacteria .
Mode of action
The interaction of imidazole and sulfonamide derivatives with their targets usually involves the formation of non-covalent bonds, such as hydrogen bonds and ionic interactions. The exact mode of action would depend on the specific structure of the compound and the target .
Biochemical pathways
Imidazole and sulfonamide derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, sulfonamides used as antibiotics inhibit the synthesis of folic acid in bacteria, which is necessary for the synthesis of nucleic acids and proteins .
Pharmacokinetics
The ADME properties of imidazole and sulfonamide derivatives can vary widely depending on their specific structures. In general, these compounds are well absorbed in the gastrointestinal tract and widely distributed in the body. They are usually metabolized in the liver and excreted in the urine .
Result of action
The molecular and cellular effects of imidazole and sulfonamide derivatives depend on their specific targets and mode of action. For example, sulfonamides used as antibiotics can lead to the death of bacteria by inhibiting their ability to synthesize essential biomolecules .
Action environment
The action, efficacy, and stability of imidazole and sulfonamide derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of sulfonamides can be affected by the pH of the environment, as they are weak acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl and phenyl groups. The final step involves the attachment of the acetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the imidazole ring or the sulfonyl group.
Substitution: The phenyl group can be substituted with other functional groups to create derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide .
Uniqueness
Compared to similar compounds, 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring and sulfonyl group make it particularly versatile for various applications .
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14(2)22-18(25)13-28-20-21(24-19(23-20)16-7-5-4-6-8-16)29(26,27)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPOATBXZRTNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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